molecular formula C11H16ClN3O B1326662 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide CAS No. 1218231-06-1

2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide

Cat. No. B1326662
CAS RN: 1218231-06-1
M. Wt: 241.72 g/mol
InChI Key: ONTYDQNFRRQZJJ-UHFFFAOYSA-N
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Description

“2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide”, also known as CMH, is an organic compound with the chemical formula C11H16ClN3O . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClN3O, and its molecular weight is 241.72 g/mol .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H16ClN3O, and its molecular weight is 241.72 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One notable application of derivatives of this compound is in antimicrobial activity. Researchers have synthesized a range of derivatives that exhibited significant antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were shown to have good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Antimicrobial Agents Synthesis

Another study focused on synthesizing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The compounds showed moderate activity against pathogenic bacterial and fungal strains, highlighting the potential of these derivatives in combating microbial infections (Sah et al., 2014).

Anti-HIV and Antimicrobial Properties

A series of acylhydrazones derived from (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide were synthesized and tested for their anti-HIV and antimicrobial activity. Some compounds demonstrated stronger activity against gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) (Tatar et al., 2016).

Antibacterial Activity from Azole Derivatives

Research into azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives revealed good antibacterial activity against Rhizobium radiobacter. This study showcases the potential of these derivatives in developing new antibacterial agents (Tumosienė et al., 2012).

Antioxidant and Antimicrobial Evaluation

Another significant application is in the field of antioxidants and antimicrobials. Thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines were synthesized and demonstrated promising antioxidant and antimicrobial activities, indicating their potential in medical and pharmaceutical applications (Saundane et al., 2012).

properties

IUPAC Name

2-(4-chloro-2-methylanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-3-9(11(16)15-13)14-10-5-4-8(12)6-7(10)2/h4-6,9,14H,3,13H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYDQNFRRQZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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